Roxindole Hydrochloride

Dopamine D3 receptor Functional selectivity GTPγS binding

Researchers requiring selective D3 receptor activation face a critical problem: generic D2 agonists such as pramipexole or ropinirole cause confounding postsynaptic activation, obscuring data on presynaptic feedback and D3-mediated pathways. Roxindole hydrochloride (EMD 38362) provides a clean, well-characterized tool to circumvent this issue. - Delivers >20-fold functional selectivity for D3 over D2 (pEC50 = 9.23 vs 7.88) with low-efficacy D2 partial agonism (Emax = 10.5%), enabling selective interrogation of D3 receptors without D2 postsynaptic interference. - Combines dopaminergic D3 selectivity with 5-HT1A agonism and 5-HT uptake inhibition, supporting preclinical models of rapid-onset antidepressant response and neuropsychiatric target engagement. - Available as a high-purity (≥98%) research compound with an established in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, 1 mg/mL) for reproducible animal studies.

Molecular Formula C23H27ClN2O
Molecular Weight 382.9 g/mol
CAS No. 108050-82-4
Cat. No. B1662251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxindole Hydrochloride
CAS108050-82-4
Synonyms3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-1H-indol-5-ol
5-hydroxy-3-(4-(4-phenyl-1,2,3,6-tetrahydropyidyl)-1-butyl)-1-indole mesylate
EMD 49980
EMD-49980
roxindol
roxindole
roxindole hydrochloride
roxindole mesylate
roxindole monohydrochloride
Molecular FormulaC23H27ClN2O
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl
InChIInChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H
InChIKeyZCEPVNSWLLJECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roxindole Hydrochloride Baseline Profile


Roxindole hydrochloride (EMD 38362) is an indole alkylpiperidine derivative functioning as a dopamine D2 autoreceptor agonist, with distinct and well-characterized secondary affinity for D3, D4, and serotonin 5-HT1A receptors [1]. It is classified as a dopaminergic and serotonergic research compound, originally developed by Merck KGaA and now utilized exclusively as a pharmacological tool for investigating neuropsychiatric pathways [2].

Roxindole vs. Generic Dopamine Agonists


Generic substitution among dopamine agonists fails due to profound divergence in receptor subtype selectivity and functional activity profiles. Roxindole hydrochloride exhibits a unique signature characterized by >20-fold functional selectivity for the D3 receptor over D2 (pEC50 = 9.23 vs. 7.88), combined with low-efficacy partial agonism at D2 (Emax = 10.5%) and potent D2 antagonism in functional assays [1]. In stark contrast, common dopamine agonists like pramipexole and ropinirole demonstrate full or high efficacy (Emax ≥ 100%) at D2 receptors and lack the pronounced D3 preference and 5-HT1A activity observed with roxindole [2]. This functional divergence precludes simple interchangeability for studies requiring D2 autoreceptor-selective activation or combined dopaminergic-serotonergic modulation.

Quantitative Differentiation Evidence


D3 Receptor Functional Selectivity

Roxindole hydrochloride demonstrates a >20-fold functional preference for the human D3 receptor over D2 or D4 receptors, a property not shared by the classical dopamine agonist (-)quinpirole. While both compounds exhibit agonist activity at D3 and D4 receptors, roxindole is uniquely more potent at D3 (pEC50 = 9.23) compared to its own potency at D2 (pEC50 = 7.88) and D4 (pEC50 = 7.69) [1].

Dopamine D3 receptor Functional selectivity GTPγS binding

Low-Efficacy D2 Partial Agonism

Roxindole hydrochloride displays low-efficacy partial agonism at human D2S receptors (Emax = 11%) and acts as an antagonist at human D2L receptors, contrasting sharply with pramipexole and ropinirole, which behave as full agonists (Emax ≥ 100% at hD2S) [1]. This functional distinction is critical for studies targeting D2 autoreceptors without postsynaptic activation.

Dopamine D2 receptor Partial agonism Functional selectivity

Dual Serotonergic Activity

Roxindole hydrochloride combines high-affinity partial agonism at human 5-HT1A receptors (pKi = 9.42, Emax = 59.6%) with inhibition of serotonin (5-HT) uptake (IC50 = 0.9 nM) [1][2]. This dual serotonergic activity is not present in dopamine-selective comparators like (-)quinpirole, which shows negligible activity at 5-HT1A receptors [3].

5-HT1A receptor Serotonin uptake Multitarget pharmacology

In Vivo Behavioral Pharmacology

Roxindole hydrochloride suppresses apomorphine-induced climbing in mice (ED50 = 1.4 mg/kg s.c.) and stereotyped behavior in rats, consistent with dopamine autoreceptor agonism [1]. This in vivo potency aligns with its D2 autoreceptor selectivity and distinguishes it from postsynaptic D2 agonists that would potentiate rather than inhibit such behaviors.

In vivo efficacy Behavioral pharmacology Dopamine autoreceptor

Neuroendocrine Biomarkers

In a placebo-controlled study of six male volunteers, a single 1 mg dose of roxindole hydrochloride significantly increased growth hormone secretion (AUC: 18.1 ± 17.1 vs. placebo 7.7 ± 8.0 µg·h/L, p < 0.05) and suppressed prolactin levels from 5.3 ± 1.4 µg/L to 1.1 ± 0.4 µg/L within 150 min (p < 0.05) [1]. These endocrine responses confirm postsynaptic D2 receptor agonism in humans and provide a translational biomarker for target engagement.

Neuroendocrinology Clinical pharmacodynamics Biomarker

Clinical Antidepressant Efficacy

In an open-label clinical trial of 12 inpatients with major depressive disorder (DSM-III-R), roxindole hydrochloride (15 mg/day for 28 days) produced a ≥50% reduction in HAMD-17 scores in 8 of 12 patients (67% response rate), with a mean HAMD-17 reduction of 56% across all patients [1]. Notably, 7 of 8 responders achieved ≥50% improvement within the first 2 weeks of treatment, indicating a rapid onset of antidepressant action [2].

Major depressive disorder Clinical trial Rapid onset

Research and Application Scenarios


D3 Receptor Pathways in Neuropsychiatric Disorders

Roxindole hydrochloride is the compound of choice for studies requiring selective activation of D3 receptors over D2 receptors, as demonstrated by its >20-fold functional selectivity (pEC50 = 9.23 at D3 vs. 7.88 at D2) and its unique low-efficacy D2 partial agonism profile [1]. Researchers investigating D3-mediated effects on cognition, motivation, or mood can employ roxindole to minimize confounding D2 postsynaptic activation, which is unavoidable with pramipexole or ropinirole (Emax ≥ 100% at D2) [2]. This selectivity supports the development of more targeted D3 ligands and the dissection of D3-specific contributions to antidepressant and antipsychotic mechanisms.

Multimodal Antidepressant Mechanisms

The combined D3-selective dopaminergic and 5-HT1A/5-HT uptake serotonergic profile of roxindole hydrochloride makes it a valuable tool for preclinical studies of rapid-onset antidepressant effects [1]. The clinical observation of rapid improvement (7 of 8 responders within 2 weeks) in major depression trials supports its use in animal models designed to capture temporal aspects of antidepressant response, such as chronic mild stress or learned helplessness paradigms [2]. The available in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, 1 mg/mL) facilitates reproducible administration in rodent studies .

Endocrine Biomarkers for Target Engagement

For translational studies requiring a quantifiable biomarker of dopaminergic target engagement, roxindole hydrochloride provides a well-characterized endocrine signature. The compound reliably increases growth hormone secretion (AUC: 18.1 µg·h/L) and suppresses prolactin (5.3 → 1.1 µg/L) in humans, effects that can be mirrored in preclinical species to confirm central D2 receptor occupancy [1]. This endocrine readout enables precise dose selection and verification of CNS penetration in preclinical models, streamlining the transition from in vitro binding data to in vivo functional studies.

D2 Autoreceptor vs. Postsynaptic Function

Roxindole hydrochloride is uniquely suited for experiments aimed at isolating the functional role of D2 autoreceptors (presynaptic) from postsynaptic D2 receptors. Its low efficacy at D2S (Emax = 11%) and antagonist behavior at D2L [1] allow researchers to selectively probe autoreceptor-mediated feedback inhibition of dopamine release without the confounding influence of postsynaptic D2 activation. This property is critical for studies of dopaminergic tone regulation in circuits relevant to schizophrenia, addiction, and mood disorders, where traditional D2 agonists (e.g., quinpirole, pramipexole) produce mixed pre- and postsynaptic effects that obscure interpretation.

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